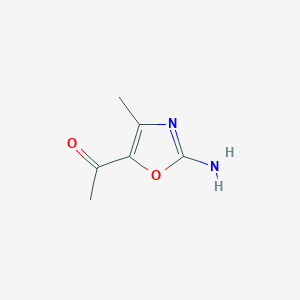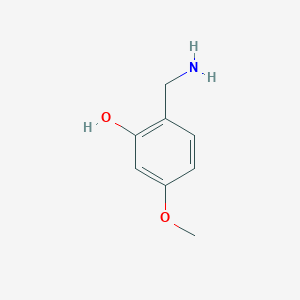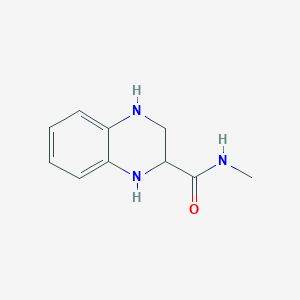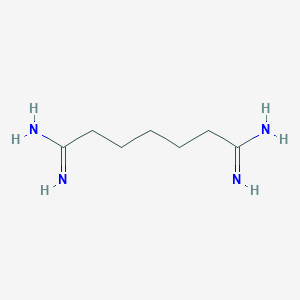
Heptanediimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vébreltinib, également connu sous le nom de bozitinib, est un nouvel inhibiteur de la kinase MET, puissant et hautement sélectif. Il est principalement utilisé pour le traitement de divers cancers, y compris le cancer du poumon non à petites cellules (CPNPC) avec des mutations de saut d'exon 14 MET. Vébreltinib se lie sélectivement au récepteur c-Met, empêchant sa phosphorylation et perturbant ainsi les voies de transduction du signal c-Met .
Méthodes De Préparation
Les voies de synthèse et les conditions réactionnelles du vébreltinib impliquent plusieurs étapes. La préparation commence généralement par la synthèse de la structure de base, suivie de l'introduction de divers groupes fonctionnels. Les méthodes de production industrielle sont conçues pour assurer un rendement élevé et une pureté élevée du produit final. Des détails spécifiques sur les voies de synthèse et les conditions réactionnelles sont souvent propriétaires et non divulgués publiquement .
Analyse Des Réactions Chimiques
Vébreltinib subit plusieurs types de réactions chimiques, notamment :
Oxydation : Cette réaction implique l'addition d'oxygène ou l'élimination d'hydrogène. Les réactifs courants comprennent des agents oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Cette réaction implique l'addition d'hydrogène ou l'élimination d'oxygène. Les réactifs courants comprennent des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre. Les réactifs courants comprennent les halogènes et les nucléophiles.
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Applications de recherche scientifique
Vébreltinib a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier l'inhibition de la kinase MET et ses effets sur diverses voies chimiques.
Biologie : Utilisé dans la recherche pour comprendre le rôle de la signalisation MET dans les processus cellulaires et ses implications dans la biologie du cancer.
Médecine : Enquête sur son potentiel thérapeutique dans le traitement de divers cancers, en particulier ceux présentant des dysrégulations MET.
Industrie : Utilisé dans le développement de thérapies anticancéreuses ciblées et comme composé de référence dans la découverte de médicaments
Mécanisme d'action
Vébreltinib agit en inhibant l'activation aberrante de l'axe HGF/c-MET, une voie clé impliquée dans la croissance tumorale, la prolifération et le développement de la résistance à certaines thérapies ciblées. Il s'agit d'un inhibiteur compétitif de l'ATP avec un Ki d'environ 2,2 nM pour la kinase MET recombinante. Vébreltinib inhibe la forme native de MET activée avec une IC50 de 0,52 nM, démontrant une sélectivité exquise dans le panel de sélectivité KINOMEscan .
Applications De Recherche Scientifique
Vebreltinib has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying MET kinase inhibition and its effects on various chemical pathways.
Biology: Employed in research to understand the role of MET signaling in cellular processes and its implications in cancer biology.
Medicine: Investigated for its therapeutic potential in treating various cancers, particularly those with MET dysregulations.
Industry: Utilized in the development of targeted cancer therapies and as a reference compound in drug discovery
Mécanisme D'action
Vebreltinib works by inhibiting the aberrant activation of the HGF/c-MET axis, a key pathway involved in tumor growth, proliferation, and the development of resistance to certain targeted therapies. It is an ATP-competitive inhibitor with a Ki of approximately 2.2 nM for recombinant MET kinase. Vebreltinib inhibits the native form of activated MET with an IC50 of 0.52 nM, demonstrating exquisite selectivity in the KINOMEscan selectivity panel .
Comparaison Avec Des Composés Similaires
Vébreltinib est comparé à d'autres composés similaires, tels que :
Crizotinib : Un autre inhibiteur de la kinase MET utilisé pour le traitement du CPNPC avec des mutations de saut d'exon 14 MET. Vébreltinib présente une perméabilité supérieure de la barrière hémato-encéphalique et une sélectivité plus élevée.
Capmatinib : Un inhibiteur sélectif de MET utilisé pour le traitement du CPNPC. Vébreltinib présente une puissance plus élevée et un spectre d'activité plus large contre diverses altérations MET.
Tepotinib : Un autre inhibiteur de MET utilisé pour le traitement du CPNPC. .
L'unicité de Vébreltinib réside dans sa haute sélectivité, sa puissance et sa capacité à pénétrer la barrière hémato-encéphalique, ce qui en fait un candidat prometteur pour le traitement de divers cancers dysrégulés par MET.
Propriétés
Numéro CAS |
167276-67-7 |
|---|---|
Formule moléculaire |
C7H16N4 |
Poids moléculaire |
156.23 g/mol |
Nom IUPAC |
heptanediimidamide |
InChI |
InChI=1S/C7H16N4/c8-6(9)4-2-1-3-5-7(10)11/h1-5H2,(H3,8,9)(H3,10,11) |
Clé InChI |
BDXJXNZKZVXYJA-UHFFFAOYSA-N |
SMILES |
C(CCC(=N)N)CCC(=N)N |
SMILES canonique |
C(CCC(=N)N)CCC(=N)N |
Synonymes |
1,5-DIAMIDINOPENTANE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Furo[2,3-c]pyridine-7-carbonitrile](/img/structure/B70099.png)


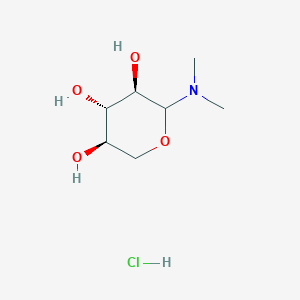
![4-[(4-Methyl-2-pyridinyl)amino]-4-oxobutanoic acid](/img/structure/B70115.png)
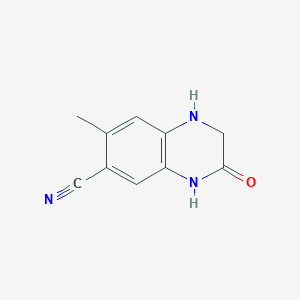

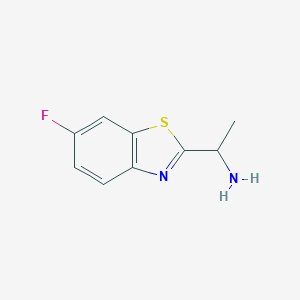
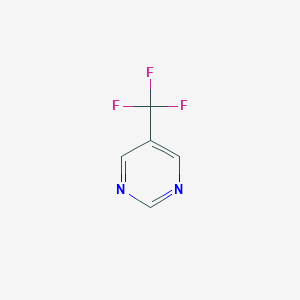

![5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B70128.png)
